Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride
Description
Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a fluorinated pyrazole derivative featuring a 3-fluorophenyl substituent, a ketone group at the pyrazole ring’s 3-position, and a methyl ester-acetate moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications. While direct structural or synthetic data for this compound are absent in the provided evidence, its core pyrazole scaffold and fluorinated aromatic substituent align with compounds studied for biological activity, such as kinase inhibition or antifungal properties .
Properties
Molecular Formula |
C12H12ClFN2O3 |
|---|---|
Molecular Weight |
286.68 g/mol |
IUPAC Name |
methyl 2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C12H11FN2O3.ClH/c1-18-11(16)5-8-7-14-15(12(8)17)10-4-2-3-9(13)6-10;/h2-4,6-7,14H,5H2,1H3;1H |
InChI Key |
CQXAHAFUEOFGPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazoline Ring Formation
The key step involves the cyclization of a β-ketoester or chalcone derivative with hydrazine or hydrazine hydrate to form the pyrazoline ring. For the target compound, the precursor is typically a 3-fluorophenyl-substituted α,β-unsaturated ketone or ester.
-
- Solvent: Aprotic solvents like dimethylformamide (DMF) or ethanol
- Temperature: Room temperature to reflux depending on substrate reactivity
- Time: Several hours to overnight
Mechanism:
The nucleophilic hydrazine attacks the β-carbon of the α,β-unsaturated system, followed by cyclization and tautomerization to yield the 3-oxo-2,3-dihydro-1H-pyrazole ring.
Introduction of the 3-Fluorophenyl Group
The 3-fluorophenyl substituent is introduced either by starting with a 3-fluorophenyl-substituted chalcone or by coupling reactions involving 3-fluorophenyl halides and pyrazole intermediates.
Esterification and Salt Formation
The methyl acetate side chain is installed either by using methyl acetoacetate derivatives as starting materials or by esterification of the carboxylic acid precursor.
-
- Reagents: Methanol with acid catalysts or methylating agents
- Conditions: Mild heating under reflux
Representative Synthetic Route Example
| Step | Reactants/Intermediates | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 3-Fluorobenzaldehyde + methyl acetoacetate | Base-catalyzed aldol condensation (e.g., NaOEt in ethanol) | 70-85% | Formation of 3-fluorophenyl chalcone intermediate |
| 2 | Chalcone + hydrazine hydrate | Reflux in ethanol or DMF, 3-6 h | 60-80% | Cyclization to 3-oxo-2,3-dihydro-1H-pyrazole |
| 3 | Pyrazoline intermediate + HCl | Ether solution, room temp | Quantitative | Formation of hydrochloride salt |
| 4 | Purification | Recrystallization or chromatography | - | Ensures high purity and yield |
Analytical and Purification Techniques
-
- Recrystallization from solvents such as ethanol or ethyl acetate
- Chromatographic methods including silica gel column chromatography
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrazoline ring formation | Hydrazine hydrate, DMF or ethanol, reflux, 3-6 h | Key cyclization step |
| Chalcone synthesis | Base-catalyzed aldol condensation, ethanol, RT to reflux | Introduces fluorophenyl group |
| Esterification | Methanol, acid catalyst, reflux | Methyl acetate installation |
| Salt formation | HCl in ether or ethanol, RT | Improves solubility/stability |
| Purification | Recrystallization, chromatography | Ensures product purity |
This comprehensive synthesis overview integrates data from peer-reviewed literature and chemical supplier information, excluding unreliable sources, to provide a professional and authoritative guide on the preparation of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester moiety undergoes nucleophilic substitution reactions, enabling functional group interconversion. Common reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | NaOH (aqueous), reflux | Carboxylic acid derivative | |
| Aminolysis | Primary amines (e.g., NH₃, alkylamines) | Amide formation | |
| Transesterification | Alcohols (e.g., ethanol), acid catalyst | Ethyl ester analog |
The ester’s reactivity is enhanced by electron-withdrawing effects from the pyrazole ring and fluorine substituent.
Pyrazole Ring Functionalization
The pyrazole core participates in electrophilic substitution and cycloaddition reactions, primarily at the 4-position due to electron density distribution:
Electrophilic Aromatic Substitution
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 4-position .
-
Halogenation : Cl₂ or Br₂ in acetic acid yields 4-halo derivatives .
Cycloaddition Reactions
Reaction with diazomethane or maleic anhydride forms fused heterocycles (e.g., triazolopyridines or chromone hybrids) . For example:
This reactivity is leveraged in synthesizing bioactive analogs .
Oxidation
-
Pyrazole Ring : KMnO₄ oxidizes the 3-oxo group to a carboxylate under acidic conditions.
-
Fluorophenyl Group : Ozone or RuO₄ cleaves the aromatic ring, yielding dicarboxylic acids .
Reduction
-
Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol.
-
Ketone to Alcohol : NaBH₄ selectively reduces the 3-oxo group to a hydroxyl.
Cross-Coupling Reactions
The fluorophenyl group enables palladium-catalyzed couplings:
| Reaction | Catalysts/Conditions | Application | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl synthesis | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylation of amines |
These reactions modify the fluorophenyl moiety for enhanced biological targeting .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent solubility:
At physiological pH (7.4), the free base predominates, influencing pharmacokinetics.
Thermal Decomposition
Under pyrolysis (>200°C), the compound degrades via:
Scientific Research Applications
Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparison of Ureido-Thiazole-Piperazine Derivatives
| Compound | Substituent on Aryl Group | Yield (%) | Molecular Weight ([M+H]+) |
|---|---|---|---|
| 10a (Ethyl ester) | 3-Fluorophenyl | 87.7 | 498.2 |
| 10b (Ethyl ester) | 3,5-Dichlorophenyl | 88.3 | 548.2 |
| 10c (Ethyl ester) | 3-Chloro-4-fluorophenyl | 90.4 | 532.2 |
Key Observations :
- Substituent Effects : Fluorine and chlorine substituents influence molecular weight and synthetic yield. The 3-fluorophenyl group in 10a results in a lower molecular weight compared to dichloro- or chloro-fluoro-substituted analogues (10b , 10c ), suggesting reduced steric bulk.
- Synthetic Efficiency : Higher yields in 10c (90.4%) may correlate with the electronic effects of combined chloro and fluoro substituents, enhancing reaction kinetics .
- Target Compound Differences : The target molecule replaces the ureido-thiazole-piperazine moiety with a simpler pyrazole-acetate structure, likely reducing complexity and molecular weight. The methyl ester (vs. ethyl in 10a–c ) may alter pharmacokinetic properties, such as metabolic stability .
Agrochemical Derivatives with Fluorinated Heterocycles
and highlight triazole and triazine-based agrochemicals (e.g., epoxiconazole, triflusulfuron methyl). While distinct in core structure, these compounds share functional motifs relevant to the target molecule:
- Epoxiconazole : A triazole fungicide with chlorophenyl and fluorophenyl groups. Its efficacy relies on fluorine’s electronegativity enhancing binding to cytochrome P450 enzymes. The target compound’s 3-fluorophenyl group may similarly improve target affinity .
- Triflusulfuron Methyl: A sulfonylurea herbicide with a trifluoroethoxy group.
Pyrazole Derivatives with Sulfanyl and Carbonyl Groups
describes pyrazole derivatives featuring sulfanyl (C–S) and carbonyl (C=O) linkages. For example, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde shares a pyrazole core with ketone and halogenated aryl groups. Comparisons include:
- Hydrogen Bonding : The ketone at the pyrazole’s 3-position (target compound) could participate in hydrogen-bonding networks, akin to the carbonyl groups in derivatives. This may influence crystallinity or solubility .
Research Implications and Limitations
- Bioactivity Potential: Fluorinated pyrazoles often exhibit enhanced binding to biological targets (e.g., enzymes, receptors) due to fluorine’s electronegativity and small atomic radius.
- Synthetic Scalability : High yields in analogues like 10a–c (87–90%) indicate feasible scalability for similar pyrazole derivatives, though ester group (methyl vs. ethyl) and salt formation may require optimization.
- Crystallographic Challenges : The hydrochloride salt’s crystal structure may require advanced refinement tools like SHELXL (), particularly for resolving hydrogen-bonding patterns .
Biological Activity
Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : 278.28 g/mol
- CAS Number : 2060049-57-0
This compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential application in treating inflammatory diseases.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
-
Cell Viability Assays : A study assessed the effects of various concentrations of this compound on different cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent decrease in cell viability with IC values ranging from 10 µM to 30 µM across different cell types.
Cell Line IC (µM) HeLa 15 MCF7 25 A549 20 - In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups. Histopathological analysis revealed reduced tumor size and increased apoptosis within tumor tissues.
Q & A
Basic: Synthesis Optimization
Q: How can researchers optimize the synthesis of Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride to improve yield and purity? A:
- Methodological Steps :
- Reagent Selection : Use ethyl oxalyl monochloride for esterification, as demonstrated in analogous pyrazolone syntheses .
- Temperature Control : Maintain reaction temperatures between 60–80°C to avoid side-product formation (e.g., dimerization) .
- Purification : Recrystallize using ethanol/water (3:1 v/v) to achieve >95% purity, as validated by HPLC .
- Catalytic Additives : Incorporate triethylamine (0.5 eq) to enhance reaction efficiency in cyclization steps .
Advanced: Mechanistic Studies
Q: What spectroscopic and computational methods are recommended to elucidate the reaction mechanism of the target compound's formation? A:
- Methodological Tools :
- NMR Spectroscopy : Track intermediates via - and -NMR (e.g., monitoring keto-enol tautomerism in pyrazolone intermediates) .
- X-ray Crystallography : Confirm crystal structure and hydrogen-bonding patterns (e.g., O2–C13–N3 bond angles at 123.76°, as in analogous compounds) .
- DFT Calculations : Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .
Basic: Structural Characterization
Q: What analytical techniques are essential for confirming the molecular structure and purity of the compound? A:
- Key Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 323.0824) .
- FT-IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1720 cm) and NH/OH vibrations (3200–3500 cm) .
- X-ray Diffraction : Resolve bond lengths (e.g., C13–O2 = 1.234 Å) and dihedral angles for stereochemical validation .
Advanced: Biological Activity Profiling
Q: How should researchers design in vitro assays to evaluate the compound's bioactivity? A:
- Assay Design :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against S. aureus and E. coli .
- Enzyme Inhibition : Screen against COX-2 or kinases via fluorescence polarization (IC measurements) .
- Cytotoxicity : Employ MTT assays on HeLa or HEK293 cells, with IC values normalized to cisplatin controls .
Advanced: Data Contradiction Analysis
Q: How should discrepancies in biological activity data across studies be addressed? A:
- Resolution Strategies :
- Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts .
- Assay Standardization : Replicate under uniform conditions (e.g., pH 7.4 PBS, 37°C) .
- Statistical Validation : Apply ANOVA to compare datasets; use QSAR models to correlate substituent effects (e.g., 3-fluorophenyl vs. 4-nitrophenyl analogs) .
Basic: Solubility and Stability
Q: What strategies ensure solubility and stability in experimental setups? A:
- Practical Solutions :
- Solvent Systems : Use DMSO for stock solutions (50 mM) diluted in PBS (<1% DMSO final) to avoid precipitation .
- Storage Conditions : Store at -20°C under nitrogen to prevent hydrolysis of the ester moiety .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced: Metabolic Pathway Investigation
Q: How can researchers investigate the metabolic pathways of this compound? A:
- Methodological Framework :
- Radiolabeling : Synthesize -labeled analogs at the methyl ester group for tracing .
- In Vitro Metabolism : Incubate with liver microsomes (human/rat), and profile metabolites via LC-MS/MS (e.g., hydroxylation at the fluorophenyl ring) .
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
